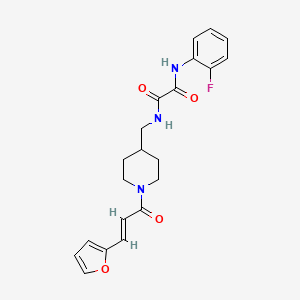

(E)-N1-(2-fluorophenyl)-N2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

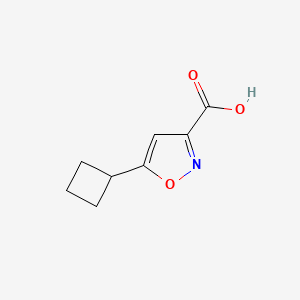

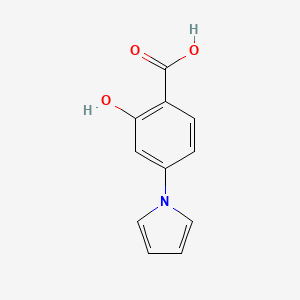

The compound is an oxalamide derivative, which is a class of compounds known for their wide range of biological activities. Oxalamides are often used in the development of pharmaceuticals .

Molecular Structure Analysis

The compound contains several functional groups, including an oxalamide group, a furan ring, and a piperidine ring. The (E) designation indicates the configuration of the double bond in the acryloyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the acryloyl group could potentially undergo addition reactions at the double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, is effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the potential of furan-2-ylmethyl derivatives in catalysis. This method allows for the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures, highlighting its significance in pharmaceutical building block synthesis (Bhunia, Kumar, & Ma, 2017).

Polymer Synthesis

Compounds with fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, related to the structure , were prepared and copolymerized with styrene. These novel monomers, synthesized via piperidine catalyzed Knoevenagel condensation, show potential in creating diverse polymeric materials with specific properties, thereby opening new avenues in material science and engineering (Krause et al., 2019).

Antimicrobial Activity

Derivatives of nicotinic acid with 2-amino-6-methylbenzothiazole, including furan-2-yl related structures, have shown antimicrobial activities against various bacterial and fungal species. This suggests the potential of these compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Patel & Shaikh, 2010).

Neuroleptic and Analgesic Activities

N-Butyrophenone derivatives with a p-fluorobutyrophenone chain, similar in structural complexity to the compound , have been synthesized and evaluated for their potential in interacting with opioid and dopamine receptors. These compounds exhibit a combination of analgesic and neuroleptic activities, indicating their relevance in the development of multifunctional therapeutic agents (Iorio, Reymer, & Frigeni, 1987).

Propriétés

IUPAC Name |

N'-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c22-17-5-1-2-6-18(17)24-21(28)20(27)23-14-15-9-11-25(12-10-15)19(26)8-7-16-4-3-13-29-16/h1-8,13,15H,9-12,14H2,(H,23,27)(H,24,28)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMGUBZWXUDIP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)